Buthalital sodium

Anesthetic Potency Thiobarbiturate Pharmacology Intravenous Anesthesia

For research use only; this non-clinical thiobarbiturate is essential for SAR studies and analytical method validation. It features a distinct potency profile (~35% of thiopental) and specific instability during ether extraction, requiring unique handling. This is not a generic substitute. Confirm purity and specifications for valid results.

Molecular Formula C11H15N2NaO2S
Molecular Weight 262.31 g/mol
CAS No. 510-90-7
Cat. No. B1668093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButhalital sodium
CAS510-90-7
SynonymsButhalital sodium;  baytinal
Molecular FormulaC11H15N2NaO2S
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESCC(C)CC1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+]
InChIInChI=1S/C11H16N2O2S.Na/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1
InChIKeyAPSWQQYXFMUODF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Buthalital Sodium CAS 510-90-7: A Discontinued Ultra-Short-Acting Thiobarbiturate Anesthetic for Research and Analytical Reference


Buthalital sodium (CAS 510-90-7), also known as buthalitone sodium, is a water-soluble thiobarbiturate derivative . It was under development as an ultra-short-acting intravenous anesthetic [1], but its development was discontinued prior to market approval, reportedly due to an extremely rapid elimination profile [1]. The compound is classified as a potent central nervous system depressant that rapidly induces anesthesia of a short duration [2]. As a 5,5-disubstituted derivative of 2-thiobarbituric acid, its molecular structure is well-characterized in the solid state [3]. While never commercialized for clinical use, buthalital sodium remains available as a research chemical and analytical reference standard for laboratory investigations.

Why Buthalital Sodium Cannot Be Interchanged with Thiopental, Methohexital, or Other Ultrashort-Acting Barbiturates


For research applications requiring precise, reproducible pharmacological or analytical outcomes, buthalital sodium is not a generic substitute for other thiobarbiturates like thiopental or thiamylal. Clinical studies have demonstrated that its relative potency, side effect profile, and pharmacokinetic behavior differ markedly from its closest in-class analogs [1]. Crucially, its use is now exclusively confined to non-clinical research, whereas compounds like thiopental and methohexital are controlled pharmaceutical substances with active clinical applications. Furthermore, its documented instability during certain analytical procedures necessitates specific handling protocols that do not apply to all barbiturate analogs [2]. Substituting another barbiturate without accounting for these documented, quantifiable differences can lead to invalid experimental results, erroneous analytical measurements, or misinterpretation of pharmacological data.

Quantitative Differentiation of Buthalital Sodium (CAS 510-90-7) Against Comparators: A Technical Evidence Guide


Relative Anesthetic Potency vs. Thiopental, Methitural, and Hexobarbital in a Controlled Clinical Trial

Buthalital sodium is a significantly less potent anesthetic than thiopental sodium when compared in a standardized clinical procedure. A direct head-to-head trial quantified the dose per minute of anesthesia required to maintain a standard surgical state, establishing a clear potency hierarchy [1]. This difference dictates that buthalital cannot be used at the same dose as thiopental to achieve equivalent anesthetic depth.

Anesthetic Potency Thiobarbiturate Pharmacology Intravenous Anesthesia

Incidence of Post-Induction Apnea vs. Thiopental and Other Barbiturates

The risk and duration of apnea following induction are directly correlated with anesthetic potency within this drug class. As the least potent agent in the study, buthalitone (buthalital) demonstrated a lower incidence and shorter mean duration of post-induction apnea compared to the more potent thiopental [1]. This quantifiable difference in a critical side effect provides a distinct experimental and safety profile.

Respiratory Safety Anesthesia Induction Apnea

Pharmacokinetic Profile: Distinctive Tissue Distribution and Metabolic Rate vs. Thiopental

The pharmacokinetic behavior of buthalital sodium is distinct from that of thiopental sodium. A comparative study in human subjects found that buthalitone (buthalital) distributes to tissues more rapidly than thiopentone, yet it is metabolized at a slower rate [1]. This unique combination of a rapid distribution phase coupled with a slower clearance mechanism differentiates it from thiopental.

Pharmacokinetics Drug Distribution Metabolism

Analytical Stability: Quantitative Desulfurization with Ether-Based Extraction

Buthalital sodium exhibits a unique chemical instability not shared by all barbiturates. When aqueous solutions of Baytinal (buthalital sodium) are extracted with peroxide-containing ether, a desulfurization reaction occurs, resulting in up to 100% loss of the parent thiobarbiturate compound [1]. This quantifiable loss necessitates a specific, alternative extraction protocol using chloroform to achieve reliable analytical recovery [1].

Analytical Chemistry Sample Preparation Stability

Clinical Tolerability: Frequency and Severity of Complications vs. Thiopental and Thiamylal

In a large-scale comparative trial involving 15,181 anesthetic administrations, buthalitone (buthalital) was associated with respiratory and circulatory complications of sufficient frequency and severity that its continued clinical use was considered difficult to justify [1]. This unfavorable safety profile directly contrasts with that of thiopentone and thiamylal, which were noted to produce consistently good anesthesia in the same study [1].

Clinical Safety Adverse Events Anesthesia

Validated Research and Industrial Applications for Buthalital Sodium (CAS 510-90-7)


Pharmacological Studies of Thiobarbiturate Structure-Activity Relationships (SAR)

Buthalital sodium serves as a key reference compound in SAR studies of ultra-short-acting thiobarbiturates. Its defined potency profile—approximately 35% as potent as thiopental [1]—and its distinct pharmacokinetic behavior of rapid tissue distribution but slow metabolism [2] provide a unique data point. Researchers investigating how modifications at the 5-position of the barbituric acid ring influence anesthetic potency, duration, and side effects can use buthalital's published data as a benchmark against which novel analogs are compared [REFS-1, REFS-2].

Mechanistic Research on Barbiturate-Induced Respiratory Depression and Cardiotoxicity

Given its documented association with a higher frequency and severity of respiratory and circulatory complications in a large clinical trial (15,181 administrations) [3], buthalital sodium is an ideal tool for investigating the mechanisms underlying barbiturate-induced adverse events. Its distinct side-effect profile, including a high incidence of hiccough and dizziness [1], contrasts with that of thiopental, allowing researchers to correlate specific molecular features with discrete toxicities in in vitro or ex vivo models.

Development and Validation of Analytical Methods for Thiobarbiturates

The documented instability of buthalital sodium during standard ether-based extraction procedures [4] makes it an essential reference standard for developing and validating robust analytical methods. Laboratories involved in forensic toxicology or pharmaceutical quality control can use buthalital sodium as a challenging analyte to test the ruggedness of their sample preparation protocols. An analytical method that can reliably quantify buthalital sodium (using chloroform extraction to achieve 90-100% recovery [4]) is demonstrably robust for a wider range of thiobarbiturate compounds.

Crystallography and Solid-State Chemistry of Barbiturate Derivatives

The crystal structure of buthalital has been fully characterized, revealing it forms a specific type of hydrogen-bonded chain in the solid state, similar to its analog methitural [5]. This structural information is invaluable for academic and industrial researchers working in polymorphism screening, co-crystal engineering, and solid-form development of barbiturate derivatives. Buthalital provides a well-defined molecular scaffold for understanding intermolecular interactions in this therapeutically important class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buthalital sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.